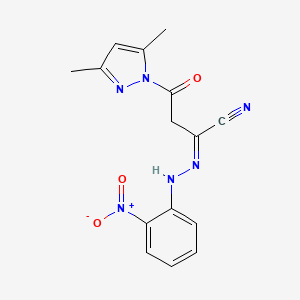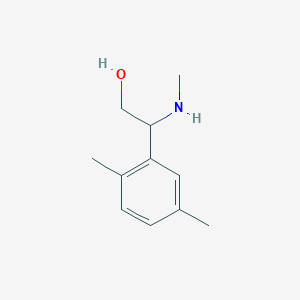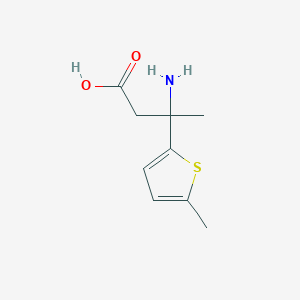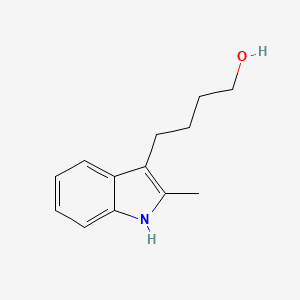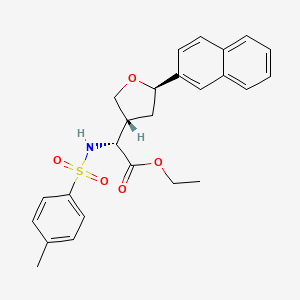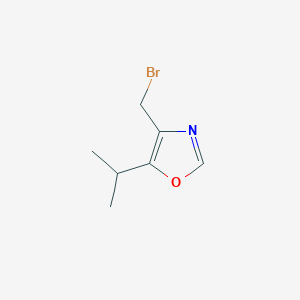
Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl is a chemical compound that belongs to the class of pyrrolidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and pyrrolidine precursors. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the aminopyridine moiety.
Esterification reactions: to form the carboxylate ester group.
Hydrochloride salt formation: to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate: Lacks the hydrochloride salt form.
Ethyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.
Methyl ®-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl: Enantiomer with different stereochemistry.
Uniqueness
Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which may influence its solubility, stability, and biological activity.
Eigenschaften
Molekularformel |
C11H16ClN3O2 |
|---|---|
Molekulargewicht |
257.72 g/mol |
IUPAC-Name |
methyl (3S)-1-(6-aminopyridin-2-yl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H15N3O2.ClH/c1-16-11(15)8-5-6-14(7-8)10-4-2-3-9(12)13-10;/h2-4,8H,5-7H2,1H3,(H2,12,13);1H/t8-;/m0./s1 |
InChI-Schlüssel |
DKHFNBABCFWYBQ-QRPNPIFTSA-N |
Isomerische SMILES |
COC(=O)[C@H]1CCN(C1)C2=CC=CC(=N2)N.Cl |
Kanonische SMILES |
COC(=O)C1CCN(C1)C2=CC=CC(=N2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzoate](/img/structure/B13058448.png)
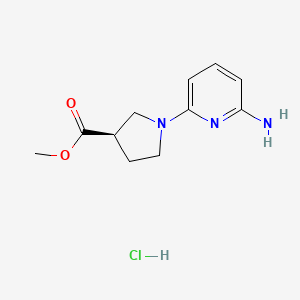
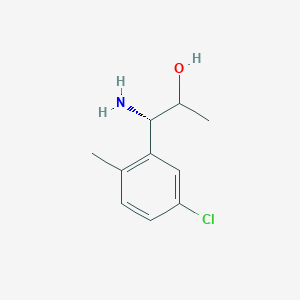
![N4-Butyl-7-methylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13058456.png)
![1-[(tert-Butoxy)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13058470.png)

